- Biodegradation of ephedrine isomers by Arthrobacter sp. strain TS-15: discovery of novel ephedrine and pseudoephedrine dehydrogenasesApplied and Environmental Microbiology, 2020, 86(6), e02487-19,
Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)
90-63-1 structure
1-Hydroxy-1-phenylpropan-2-one Properties
Names and Identifiers
-
- 1-Hydroxy-1-phenyl-2-propanone
- 1-hydroxy-1-phenylacetone
- 1-Hydroxy-1-phenylpropan-2-one
- 2-Propanone,1-hydroxy-1-phenyl-
- L-PHENYLACETYLCARBINOL
- 1-hydoxy-1-phenylpropan-2-one
- 1-hydroxy-1-phenylpropanone
- 1-Phenyl-1-hydroxypropan-2-one
- 1-Phenyl-2-oxo-1-propanol
- 1-Phenylacetylcarbinol
- Phenylacetylcarbinol
- 1-Hydroxy-2-oxo-1-phenylpropane
- (+/-)-phenylacetylcarbinol
- ZBFFNPODXBJBPW-UHFFFAOYSA-N
- 1-Hydroxy-1-phenylacetone #
- Ephedrine Impurity A (Racemic)
- 1-Hydroxy,1-phenyl-2-propanone
- 2-Propanone, 1-hydroxy-1-phenyl-
- NSC404583
- 5136AJ
- 1-Hydroxy-1-phenyl-2-propanone (ACI)
- NSC 404583
- α-Hydroxybenzyl methyl ketone
- CHEMBL321266
- PHENYLACETYLCARBINOL, (+/-)-
- MFCD03792883
- 1-HYDROXY-2-OXO-1-PHENYLPROPANE
- 1-hydroxy-1-phenylpropan-2-one
- InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H
- NSC-404583
- NS-01150
- SY028287
- L-phenyl acetyl carbinol
- 90-63-1
- l-phenylacetylcarbinol
- 1-PHENYL-2-OXO-1-PROPANOL
- .ALPHA.-HYDROXYBENZYL METHYL KETONE
- UNII-549MDP6U9F
- AC1336
- CS-0186348
- CHEBI:149767
- AI3-20452
- AMPHETAMINE HYDROXY KEYTONE DERIVATIVE
- SCHEMBL26259
- NS00003919
- Q413710
- EINECS 202-006-0
- AKOS006276148
- EN300-1590241
- 549MDP6U9F
- 1-PHENYL-1-HYDROXYPROPAN-2-ONE
- DTXSID50861683
- +Expand
-
- MFCD03792883
- ZBFFNPODXBJBPW-UHFFFAOYSA-N
- 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
- O=C(C(C1C=CC=CC=1)O)C
Computed Properties
- 150.06800
- 1
- 2
- 2
- 150.068
- 11
- 137
- 0
- 0
- 1
- 0
- 0
- 1
- 1
- 37.3
Experimental Properties
- 1.30900
- 37.30000
- 253 ºC
- 105 ºC
- 1.119
1-Hydroxy-1-phenylpropan-2-one Price
1-Hydroxy-1-phenylpropan-2-one Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:Codehydrase I, S:H2O, 50 h, 30°C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) , Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol
Reference
- Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalystJournal of Molecular Catalysis, 1989, 49(2),,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 0.5 - 8 h, 70 °C
Reference
- 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroboratee-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Acetone , N-methylmorpholine N-oxide , Sulfuric acid , Osmium tetroxide Solvents: Water
Reference
- α-Hydroxylation of enolates and silyl enol ethersOrganic Reactions (Hoboken, 2003, 62,,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
- The chlorination of propiophenone; determination of pKa value and of the course of the reactionCanadian Journal of Chemistry, 1990, 68(11), 2060-9,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Reference
- Formation of α-hydroxyketones via irregular Wittig reactionTetrahedron Letters, 2009, 50(12), 1276-1278,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane , Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
Reference
- Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidantApplied Organometallic Chemistry, 2015, 29(4), 254-258,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
- Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthonsTetrahedron Letters, 1990, 31(18), 2599-602,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Dowex 50W Solvents: Water
Reference
- Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketonesSynthetic Communications, 1992, 22(11), 1523-8,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Reference
- Addition and substitution reactions of nitrile-stabilized carbanionsOrganic Reactions (Hoboken, 1984, 31,,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
- Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolatesTetrahedron Letters, 1997, 38(41), 7183-7186,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ; 2 h, rt
Reference
- Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcoholsJournal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 5 min, 0 °C
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
Reference
- Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef ReactionOrganic Letters, 2019, 21(22), 8893-8898,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ; 30 min, 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Reference
- Iron-Catalyzed Regiodivergent Alkyne HydrosilylationJournal of the American Chemical Society, 2020, 142(39), 16894-16902,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Dibenzyl , Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 1 h, rt → 70 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Reference
- Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium SaltsJournal of the American Chemical Society, 2014, 136(21), 7539-7542,
Synthetic Circuit 19
Reaction Conditions
1.1 Solvents: Diethyl ether ; rt; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
Reference
- Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolutionJournal of Organic Chemistry, 2012, 77(12), 5454-5460,
Synthetic Circuit 20
1-Hydroxy-1-phenylpropan-2-one Raw materials
- Benzaldehyde
- Borate(1-),tetrafluoro-
- Benzene, [[(1E)-1-methyl-2-phenylethenyl]silyl]-
- 2-PROPANONE, 1-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-1-PHENYL-
- 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
- (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane
- Oxirane, 2-methyl-2-nitro-3-phenyl-
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- 2-Propanone,1-hydroxy-1-phenyl-, oxime
- Phosphonium, (1-methoxyethyl)triphenyl-
- 2-(1-ethoxyethoxy)propanenitrile
- 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate
- 2-Hydroxy-1-phenyl-1-propanone
- 1-Phenylpropane-1,2-dione
- 4-[(2-Methyl-1,3-dithian-2-yl)methyl]phenol
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Benzoyl chloride
1-Hydroxy-1-phenylpropan-2-one Preparation Products
1-Hydroxy-1-phenylpropan-2-one Suppliers
Hubei XinHongli Chemical Co., Ltd.
Audited Supplier
(CAS:90-63-1)
ZHU YU WEI
15172537016
1018283355@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:90-63-1)
JI ZHI SHI JI
18117592386
3007522982@qq.com
1-Hydroxy-1-phenylpropan-2-one Related Literature
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Valentin K?hler,Nicholas J. Turner Chem. Commun. 2015 51 450
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Justyna Kulig,Robert C. Simon,Christopher A. Rose,Syed Masood Husain,Matthias H?ckh,Steffen Lüdeke,Kirsten Zeitler,Wolfgang Kroutil,Martina Pohl,D?rte Rother Catal. Sci. Technol. 2012 2 1580
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Torsten Sehl,Saskia Bock,Lisa Marx,Zaira Maugeri,Lydia Walter,Robert Westphal,Constantin Vogel,Ulf Menyes,Martin Erhardt,Michael Müller,Martina Pohl,D?rte Rother Green Chem. 2017 19 380
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5. CLVII.—Nor-dl-ephedrine and nor-dl-ψ-ephedrineDonald Holroyde Hey J. Chem. Soc. 1930 1232
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Moritz Doeker,Laura Grabowski,D?rte Rother,Andreas Jupke Green Chem. 2022 24 295
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8. Hydrosilylation of cinchonidine and 9-O-TMS-cinchonidine with triethoxysilane: application of 11-(triethoxysilyl)-10,11-dihydrocinchonidine as a chiral modifier in the enantioselective hydrogenation of 1-phenylpropane-1,2-dioneAnna Lindholm,P?ivi M?ki-Arvela,Esa Toukoniitty,Tapani A. Pakkanen,Janne T. Hirvi,Tapio Salmi,Dmitry Yu. Murzin,Rainer Sj?holm,Reko Leino J. Chem. Soc. Perkin Trans. 1 2002 2605
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(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one
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